2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one
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Overview
Description
2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one: is a complex heterocyclic compound. Let’s break down its structure:
- It contains a thiazole ring fused with a thieno ring, forming a unique bicyclic system.
- The presence of sulfur (S) in the thiazole ring and the methyl groups (CH₃) at positions 2 and 3 contribute to its distinct properties.
Preparation Methods
Synthetic Routes:: Several synthetic methods lead to this compound. Notably:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production:: While specific industrial methods may vary, these synthetic routes serve as a foundation for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: It may undergo oxidation reactions due to the presence of sulfur.
Substitution: The thiazole and thieno rings can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group could yield corresponding alcohols.
Sulfur: Essential for thiazole formation.
α-Methylene Carbonyl Compounds: Key reactants in Gewald synthesis.
Phosphorus Pentasulfide (P₄S₁₀): Used in Paal–Knorr reaction.
Major Products:: The specific products depend on reaction conditions and substituents. Variants of this compound may include different functional groups or side chains.
Scientific Research Applications
Chemistry::
Organic Semiconductors: Thiophene-based compounds contribute to organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors: Used in industrial chemistry to protect metals .
Anticancer Properties: Some thiophene derivatives exhibit anticancer activity .
Anti-Inflammatory and Antimicrobial Effects: Relevant for drug development .
Voltage-Gated Sodium Channel Blockers: Articaine, a related compound, serves as a dental anesthetic .
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related thiophenes could highlight its uniqueness.
Properties
Molecular Formula |
C18H18N2OS3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4,5-dimethyl-12-[(4-methylphenyl)sulfanylmethyl]-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one |
InChI |
InChI=1S/C18H18N2OS3/c1-10-4-6-14(7-5-10)22-8-13-9-23-18-19-16(21)15-11(2)12(3)24-17(15)20(13)18/h4-7,13H,8-9H2,1-3H3 |
InChI Key |
XKLDPABKBRUUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CSC3=NC(=O)C4=C(N23)SC(=C4C)C |
Origin of Product |
United States |
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